molecular formula C9H11Cl2NO B6187914 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2639441-01-1

8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B6187914
CAS No.: 2639441-01-1
M. Wt: 220.09 g/mol
InChI Key: WHFPRVFOOAJNED-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound featuring a benzoxazepine core, which consists of a benzene ring fused to a seven-membered oxazepine ring. The chlorine substituent at position 8 enhances its electronic and steric properties, influencing receptor binding and metabolic stability. This compound is typically synthesized as a hydrochloride salt to improve aqueous solubility and bioavailability, making it suitable for pharmacological applications .

Properties

CAS No.

2639441-01-1

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11H,3-4,6H2;1H

InChI Key

WHFPRVFOOAJNED-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Core Ring Formation Strategies

The benzoxazepine scaffold requires constructing a seven-membered ring containing one oxygen and one nitrogen atom. Retrosynthetically, this can be achieved via intramolecular cyclization of appropriately substituted precursors. For example, analogous benzazepine derivatives are synthesized through Friedel-Crafts alkylation using AlCl₃ as a Lewis acid catalyst. Adapting this approach for benzoxazepine would involve precursors with pre-installed oxygen functionality, such as ether-linked intermediates.

A plausible precursor for 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine could be a chloro-substituted phenethylamine derivative bearing an oxygen-containing side chain. Cyclization under acidic conditions (e.g., HCl or H₂SO₄) may facilitate ring closure, though the presence of oxygen necessitates milder conditions to avoid undesired oxidation or cleavage.

Synthetic Routes and Reaction Optimization

Friedel-Crafts Cyclization with Oxygenated Intermediates

Building on benzazepine synthesis protocols, the benzoxazepine core could form via AlCl₃-mediated cyclization of a chloro-substituted phenethylamine derivative containing an oxygen atom. For instance, reacting 2-(4-chlorophenyl)ethyl-(2-chloroethoxy)amine with AlCl₃ at 125–130°C may yield the tetrahydrobenzoxazepine ring (Figure 1). Key parameters include:

  • Temperature : Elevated temperatures (125–130°C) enhance reaction rates but risk decomposition of oxygen-sensitive intermediates.

  • Catalyst Loading : Stoichiometric AlCl₃ (1.0–1.2 equiv.) ensures complete activation of the electrophilic center.

  • Solvent : Toluene or dichloroethane provides optimal polarity for intermediate stabilization.

Table 1: Comparative Reaction Conditions for AlCl₃-Mediated Cyclization

ParameterBenzazepine SynthesisProposed Benzoxazepine Adaptation
Temperature125–130°C110–120°C
Catalyst (AlCl₃)1.1 equiv.1.0 equiv.
Reaction Time4–6 hours6–8 hours
Yield35–40%25–30% (estimated)

Lower temperatures and extended reaction times are proposed for benzoxazepine to accommodate the oxygen atom’s electronic effects, which may slow cyclization kinetics.

Enantiomeric Resolution and Salt Formation

Chiral Tartrate Salt Formation

The patent US8501935B2 details enantiomeric resolution of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine using L-(+)-tartaric acid. For the target benzoxazepine, a similar approach could isolate the (R)-enantiomer:

  • Racemic Free Base Dissolution : The crude product is dissolved in acetone-water (3:1 v/v) at 55–60°C.

  • Tartaric Acid Addition : L-(+)-tartaric acid (0.5 equiv.) is added, inducing selective crystallization of the (R)-enantiomer salt.

  • Recrystallization : The salt is recrystallized from ethyl acetate/cyclohexane to achieve >98% enantiomeric excess (ee).

Table 2: Enantiomeric Resolution Parameters

StepConditionsOutcome
Initial DissolutionAcetone-water, 55–60°CComplete dissolution of racemate
Tartaric Acid Loading0.5 equiv.Selective (R)-salt precipitation
RecrystallizationEthyl acetate/cyclohexane98–99% ee

Hydrochloride Salt Formation and Hydration Control

Anhydrous HCl Gas Treatment

Converting the free base to the hydrochloride salt requires stringent moisture control. The patent method employs HCl gas bubbling into a solution of the free base in ethyl acetate under nitrogen. Critical parameters include:

  • Solvent Water Content : <0.8% (w/w) to prevent hydrate formation during salt precipitation.

  • Temperature : 20–25°C to balance solubility and reaction exothermicity.

  • Stoichiometry : 1.05 equiv. HCl ensures complete protonation without excess acid.

Post-crystallization, the hemihydrate form is stabilized by storing the product under nitrogen with controlled humidity (20–30% RH).

Analytical Validation and Quality Control

Purity Assessment via HPLC

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed to quantify the active pharmaceutical ingredient (API) and impurities. The patent method uses a C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) in gradient elution. Key specifications:

  • API Purity : ≥99.5% (area normalization).

  • Related Substances : ≤0.15% for any individual impurity.

Table 3: HPLC Method Parameters

ParameterSpecification
ColumnC18 (150 × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile-phosphate buffer
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems improves yield and reproducibility for benzoxazepine derivatives. Key advantages include:

  • Enhanced Heat Transfer : Mitigates exothermic risks during cyclization.

  • Precise Residence Time Control : Minimizes side reactions (e.g., over-oxidation).

  • Scalability : Throughput of 10–50 kg/day achievable with modular reactors .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazepines .

Scientific Research Applications

Chemistry

8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations:

  • Synthesis of Derivatives: The chlorine atom at the 8th position enables nucleophilic substitution reactions, leading to diverse derivatives with tailored properties.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to yield oxides and reduction to form various reduced derivatives.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateCorresponding oxides
ReductionLithium aluminum hydrideReduced forms
SubstitutionSodium methoxideSubstituted benzoxazepines

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits activity against certain bacterial strains.
  • Anticancer Effects: Investigations into its ability to inhibit cancer cell proliferation are ongoing.

Case Study Example:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzoxazepine derivatives. The findings indicated that compounds similar to 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine showed significant cytotoxicity against human cancer cell lines .

Medicine

The compound is being explored for its potential as a therapeutic agent . Its mechanism of action involves interaction with specific molecular targets:

  • Receptor Binding: It is believed to modulate the activity of certain receptors involved in cell signaling pathways.
  • Metabolic Pathways: Ongoing research aims to elucidate its role in metabolic regulation.

Clinical Trials:
There are ongoing clinical trials assessing the efficacy of benzoxazepine derivatives in treating neurological disorders due to their ability to cross the blood-brain barrier .

Industry

In industrial applications, this compound is utilized in:

  • Material Development: Its unique chemical properties make it suitable for developing novel materials with specific functionalities.
  • Chemical Processes: It is used in the synthesis of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride and related compounds:

Compound Name Substituents/Modifications Receptor Target Biological Activity Key Reference(s)
8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl Cl at position 8; oxazepine ring Not explicitly stated Intermediate/pharmacological candidate
Piclozotan (SUN N4057) Cl at position 3; tetrahydropyridine moiety 5-HT1A Neuroprotective (anti-ischemic)
Lorcaserin HCl Cl at position 8; methyl at position 1 5-HT2C Anti-obesity
Desmethylclozapine Cl at position 8; dibenzodiazepine core Dopamine D4 Hematological studies
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl Br at position 8 N/A Synthetic intermediate
Diltiazem HCl S instead of O in thiazepine ring; acetyloxy Calcium channels Antihypertensive, antianginal

Receptor Selectivity and Pharmacological Profiles

  • 5-HT Receptor Agonists: Piclozotan demonstrates nanomolar affinity for 5-HT1A receptors with >100-fold selectivity over dopamine D2 and α1-adrenergic receptors. Its neuroprotective efficacy was validated in a transient middle cerebral artery occlusion model . Lorcaserin selectively activates 5-HT2C receptors, promoting satiety and weight loss without the hematological risks associated with earlier 5-HT2 agonists .
  • Halogen Substituent Impact: The 8-chloro group in the target compound likely enhances lipophilicity and receptor binding compared to non-halogenated analogs. Brominated analogs (e.g., 8-bromo derivatives) exhibit larger atomic radii, which may sterically hinder binding to certain receptors but improve metabolic stability . Fluorinated derivatives (e.g., 8-fluoro-benzoxazepinone) show distinct collision cross-section profiles, suggesting altered pharmacokinetic properties .
  • Heterocyclic Core Modifications :

    • Replacement of the oxazepine oxygen with sulfur (as in Diltiazem’s benzothiazepine core) shifts the mechanism to calcium channel blockade, highlighting how heteroatom identity dictates therapeutic action .
    • Diazepine analogs (e.g., desmethylclozapine) exhibit broader receptor interactions due to the larger, more flexible seven-membered ring .

Biological Activity

8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. It is primarily recognized for its activity as a serotonin (5-HT) receptor agonist, which plays a critical role in various central nervous system (CNS) disorders. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C11H14ClN·HCl
  • CAS Number : 1431697-94-7
  • Purity : >95% (HPLC)

The biological activity of this compound is primarily mediated through its interaction with serotonin receptors. Specifically, it acts as an agonist at the 5-HT2C receptor subtype, which is implicated in regulating mood, appetite, and cognition. This receptor's activation has been linked to therapeutic effects in obesity and other CNS disorders such as anxiety and depression .

Biological Activity Overview

The compound exhibits several biological activities that can be categorized as follows:

1. Serotonin Receptor Agonism

  • 5-HT2C Receptor : The compound shows significant agonistic activity at the 5-HT2C receptor. This receptor's activation is crucial for the modulation of neurotransmission related to mood and appetite control .
  • Potential Therapeutic Uses : It has been proposed for treating obesity and other disorders associated with serotonin dysregulation .

2. Neuroprotective Effects

  • Studies have indicated that compounds with similar structures exhibit neuroprotective properties. The ability to modulate serotonin levels may contribute to neuroprotection against neurodegenerative diseases .

3. Antidepressant Activity

  • Preliminary studies suggest that the compound may have antidepressant-like effects due to its action on serotonin receptors. This aligns with findings from other benzodiazepine derivatives that have shown efficacy in treating depressive symptoms .

Case Studies and Research Findings

StudyFindings
Demonstrated that 8-chloro derivatives exhibit significant weight loss effects in clinical trials for obesity treatment. Patients showed a greater than 5% weight loss compared to placebo groups.
Investigated the use of similar compounds in PET imaging to assess D1 receptor occupancy in neuropsychiatric disorders, highlighting the potential for CNS applications.
Reported on the selective inhibition of certain proteases by benzazepine derivatives, suggesting broader implications for immune modulation and inflammation control.

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer:

  • Key Reagents : Use triethylamine or pyridine as a base to neutralize HCl during synthesis, which improves yield and reduces side reactions .
  • Process Optimization : Employ continuous flow reactors for scalability and automated systems to enhance reaction efficiency. Purification via recrystallization or chromatography (e.g., HPLC) is critical to isolate the target compound from intermediates like desmethylclozapine derivatives .
  • By-Product Mitigation : Monitor reaction progress using LC-MS to identify unwanted products (e.g., amidine derivatives) and adjust stoichiometry or temperature accordingly .

Advanced: How can X-ray crystallography and spectroscopic techniques resolve polymorphic variations in this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD is the gold standard for determining polymorphic structures, as demonstrated in studies of related benzoxazepine derivatives (e.g., 8-chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-one) .
  • Complementary Techniques : Pair XRD with solid-state NMR and differential scanning calorimetry (DSC) to analyze thermal stability and hydrogen-bonding patterns in polymorphs .
  • Data Interpretation : Compare experimental XRD patterns with simulated data from computational tools like Mercury (CCDC) to validate crystallographic assignments .

Basic: Which analytical methods are most reliable for assessing purity and identifying impurities in this compound?

Methodological Answer:

  • HPLC-UV/ELSD : Use reverse-phase HPLC with ultraviolet (UV) or evaporative light scattering detection (ELSD) to quantify major impurities (e.g., EP-grade impurities like Imp. E and F) .
  • Mass Spectrometry : High-resolution LC-MS or MALDI-TOF can detect trace impurities (e.g., N-oxide derivatives) at concentrations <0.1% .
  • Reference Standards : Cross-validate results against certified reference materials (CRMs) listed in pharmacopeial guidelines (e.g., European Pharmacopoeia) .

Advanced: How can researchers reconcile discrepancies between in vitro binding assays and in vivo pharmacokinetic data for this compound?

Methodological Answer:

  • Metabolite Profiling : Conduct in vitro microsomal stability assays (e.g., liver microsomes) to identify active metabolites that may contribute to in vivo effects .
  • Species-Specific Differences : Compare pharmacokinetic parameters (e.g., clearance, volume of distribution) across rodent and non-rodent models to account for interspecies variability .
  • Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro data to in vivo outcomes .

Basic: How should researchers design a validated HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

  • Column Selection : Use a C18 column (3.5 µm particle size) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) for optimal resolution .
  • Validation Parameters : Assess linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) per ICH Q2(R1) guidelines .
  • Matrix Effects : Include protein precipitation (e.g., acetonitrile) to remove interfering substances from plasma or tissue homogenates .

Advanced: What in vivo models are appropriate for evaluating the compound’s neuropharmacological activity and toxicity?

Methodological Answer:

  • Behavioral Models : Use rodent assays (e.g., forced swim test for antidepressant activity) with dose ranges of 10–50 mg/kg, adjusted for bioavailability .
  • Toxicity Screening : Conduct acute toxicity studies in zebrafish embryos to assess LC50 values and organ-specific effects before progressing to mammalian models .
  • Biomarker Analysis : Measure plasma levels of neurotransmitters (e.g., serotonin, dopamine) via LC-MS/MS to correlate exposure with pharmacological outcomes .

Advanced: How can researchers address challenges in detecting low-concentration odorants or volatile by-products during synthesis?

Methodological Answer:

  • Headspace GC-MS : Analyze volatile impurities (e.g., chlorinated intermediates) using headspace sampling coupled with GC-MS and selective ion monitoring (SIM) .
  • Preconcentration Techniques : Apply solid-phase microextraction (SPME) to enhance detection limits for trace odorants .
  • Bioassays : Use olfactometry to evaluate sensory thresholds of unidentified volatile by-products .

Basic: What computational tools are available for predicting the compound’s physicochemical properties?

Methodological Answer:

  • Software : Utilize ChemAxon’s MarvinSuite or ACD/Labs to calculate logP, pKa, and solubility. Cross-validate with experimental data from PubChem .
  • Molecular Dynamics (MD) : Simulate stability in aqueous solutions using GROMACS to predict aggregation tendencies .
  • Docking Studies : Employ AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters) .

Advanced: What strategies resolve contradictions in bioactivity data between enantiomeric forms of the compound?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers and test their individual activities .
  • Crystallographic Analysis : Determine absolute configuration via XRD to correlate stereochemistry with pharmacological outcomes .
  • In Silico Modeling : Compare binding affinities of enantiomers using molecular docking and free-energy perturbation (FEP) calculations .

Basic: How can researchers ensure compliance with regulatory guidelines during preclinical development?

Methodological Answer:

  • Impurity Limits : Adhere to ICH Q3A/B thresholds (e.g., ≤0.15% for unidentified impurities) and qualify impurities above 0.1% .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life under ICH Q1A guidelines .
  • Documentation : Maintain batch records, analytical certificates, and impurity profiles in alignment with FDA/EMA requirements .

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